N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring, a benzenesulfonamide group, and various substituents that contribute to its unique chemical properties. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of substituted phenylhydrazines with ethyl acetoacetate in anhydrous ethanol medium . The resulting intermediate is then subjected to further reactions to introduce the sulfonamide group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol at ambient temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amine.
Scientific Research Applications
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antimicrobial properties.
Sulfadiazine: Known for its use in treating bacterial infections.
Sulfisoxazole: Used in combination with other antibiotics for enhanced efficacy.
Uniqueness
N~1~-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-ETHOXY-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its specific substituents, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other sulfonamides.
Properties
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-4-ethoxy-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3S/c1-4-19-15(14(16)10-17-19)11-18(3)23(20,21)13-8-6-12(7-9-13)22-5-2/h6-10H,4-5,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSVCEIGXSQIJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=C(C=C2)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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